molecular formula C12H10O4 B2869583 7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 36914-75-7

7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B2869583
CAS No.: 36914-75-7
M. Wt: 218.208
InChI Key: STOJMJQGRRERKR-UHFFFAOYSA-N
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Description

“7-(2-oxopropoxy)-2H-chromen-2-one” is a chemical compound with a molecular formula of C15H14O4 . It is related to a class of compounds known as chromenones, which are characterized by a chromen-2-one core structure .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a chromen-2-one core structure with a 2-oxopropoxy group attached at the 7-position . The molecular weight of this compound is 258.269 Da .

Properties

IUPAC Name

7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-8(13)7-15-10-4-2-9-3-5-12(14)16-11(9)6-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOJMJQGRRERKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 7-hydroxycoumarin (1.62 g, 10 mmol) in acetone (20 ml) were added potassium carbonate (5.53 g, 40 mmol) and chloroacetone (1.38 g, 15 mmol). The resulting mixture was refluxed for 4 h. (monitored by TLC). Evaporation of the solvent gave a residue which was poured into ice water (50 ml). The resulting solid was collected and crystallized from ethyl acetate to afford 7-(2-oxopropoxy)-2H-1-benzopyran-2-one (3a) (2.10 g, 96.1%) as a white needle crystal. mp: 165°-167° C.; IR(KBr) νmax : 1709, 1620; UV(CHCl3) λmax (log ε): 308 (4.14), 244 (3.52); 1H-NMR (CDCl3): δ2.31 (s, 3H, CH3), 4.65 (s, 2H, OCH2), 6.29 (d, 1H, 3-H), 6.76 (d, 1H, 8-H), 6.88 (dd, 1H, 6-H), 7.42 (d, 1H, 5-H), 7.65 (d, 1H, 4-H). Anal. Calcd for C12H10O4 : C, 66.05; H, 4.62. Found: C, 65.98; H, 4.61.
Quantity
1.62 g
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reactant
Reaction Step One
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5.53 g
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reactant
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1.38 g
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reactant
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20 mL
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solvent
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[Compound]
Name
ice water
Quantity
50 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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